molecular formula C26H26Cl2N2O5 B12494803 5-({4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid

5-({4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid

Cat. No.: B12494803
M. Wt: 517.4 g/mol
InChI Key: DJZIFXCEBXGPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[({4-[(3,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Properties

Molecular Formula

C26H26Cl2N2O5

Molecular Weight

517.4 g/mol

IUPAC Name

5-[[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylamino]-2-morpholin-4-ylbenzoic acid

InChI

InChI=1S/C26H26Cl2N2O5/c1-33-25-13-17(3-7-24(25)35-16-18-2-5-21(27)22(28)12-18)15-29-19-4-6-23(20(14-19)26(31)32)30-8-10-34-11-9-30/h2-7,12-14,29H,8-11,15-16H2,1H3,(H,31,32)

InChI Key

DJZIFXCEBXGPNV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O)OCC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 5-[({4-[(3,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often include:

    Formation of the dichlorophenylmethoxy intermediate: This step involves the reaction of 3,4-dichlorophenol with methoxybenzyl chloride under basic conditions to form the intermediate.

    Amination reaction: The intermediate is then reacted with an amine, such as morpholine, under controlled conditions to form the final product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

5-[({4-[(3,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.

Scientific Research Applications

5-[({4-[(3,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[({4-[(3,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

5-[({4-[(3,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID can be compared with other similar compounds, such as:

    3,4-Dichlorophenylboronic acid: This compound shares the dichlorophenyl group but differs in its boronic acid functionality.

    Indole derivatives: These compounds have a similar aromatic structure but differ in their specific functional groups and biological activities.

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